1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE
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Overview
Description
1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the benzimidazole core: This is usually achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the nitro group: Nitration of the benzimidazole core can be carried out using a mixture of concentrated nitric acid and sulfuric acid.
Chlorobenzyl substitution: The chlorobenzyl groups can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.
Piperidinyl substitution: The piperidinyl group can be introduced through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the benzimidazole core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorobenzyl groups can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Formation of benzimidazole derivatives with oxidized substituents.
Reduction: Formation of amino-substituted benzimidazole derivatives.
Substitution: Formation of various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may play a role in generating reactive oxygen species, leading to oxidative stress in target cells. The piperidinyl group may enhance the compound’s ability to interact with specific receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
1,3-BIS[(2-CHLOROPHENYL)METHYL]-5-NITRO-6-(PIPERIDIN-1-YL)-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-2-ONE can be compared with other benzimidazole derivatives, such as:
Albendazole: An antiparasitic agent used to treat a variety of parasitic worm infestations.
Mebendazole: Another antiparasitic agent with a similar mechanism of action to albendazole.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Omeprazole: A proton pump inhibitor used to treat gastroesophageal reflux disease (GERD).
The uniqueness of this compound lies in its specific substituents, which may confer unique biological activities and chemical properties compared to other benzimidazole derivatives.
Properties
Molecular Formula |
C26H24Cl2N4O3 |
---|---|
Molecular Weight |
511.4g/mol |
IUPAC Name |
1,3-bis[(2-chlorophenyl)methyl]-5-nitro-6-piperidin-1-ylbenzimidazol-2-one |
InChI |
InChI=1S/C26H24Cl2N4O3/c27-20-10-4-2-8-18(20)16-30-23-14-22(29-12-6-1-7-13-29)25(32(34)35)15-24(23)31(26(30)33)17-19-9-3-5-11-21(19)28/h2-5,8-11,14-15H,1,6-7,12-13,16-17H2 |
InChI Key |
GLEYGKUBWVBECU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl)[N+](=O)[O-] |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C3C(=C2)N(C(=O)N3CC4=CC=CC=C4Cl)CC5=CC=CC=C5Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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